molecular formula C17H11NO3 B8041906 8-Methoxy-5H-benzo[b]carbazole-6,11-dione CAS No. 88207-16-3

8-Methoxy-5H-benzo[b]carbazole-6,11-dione

Cat. No.: B8041906
CAS No.: 88207-16-3
M. Wt: 277.27 g/mol
InChI Key: PTABQDXCOJMEBR-UHFFFAOYSA-N
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Description

8-Methoxy-5H-benzo[b]carbazole-6,11-dione: is a chemical compound with the molecular formula C17H11NO3 and a molecular weight of 277.279 g/mol carbazoles , which are heterocyclic aromatic compounds consisting of a benzene ring fused to a pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-5H-benzo[b]carbazole-6,11-dione typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures to industrial scales, ensuring the use of appropriate safety and environmental controls.

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-5H-benzo[b]carbazole-6,11-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as and are commonly used.

    Substitution: Substitution reactions often involve like or .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

8-Methoxy-5H-benzo[b]carbazole-6,11-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Methoxy-5H-benzo[b]carbazole-6,11-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to:

Comparison with Similar Compounds

Similar Compounds

    5H-benzo[b]carbazole-6,11-dione: Lacks the methoxy group present in 8-Methoxy-5H-benzo[b]carbazole-6,11-dione.

    9-Methoxy-5H-benzo[b]carbazole-6,11-dione: Similar structure but with the methoxy group at a different position.

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the 8-position can affect the compound’s ability to interact with biological targets and undergo specific chemical reactions .

Properties

IUPAC Name

8-methoxy-5H-benzo[b]carbazole-6,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO3/c1-21-9-6-7-10-12(8-9)17(20)15-14(16(10)19)11-4-2-3-5-13(11)18-15/h2-8,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTABQDXCOJMEBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C3=C(C2=O)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50519632
Record name 8-Methoxy-5H-benzo[b]carbazole-6,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50519632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88207-16-3
Record name 8-Methoxy-5H-benzo[b]carbazole-6,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50519632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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